Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride
Description
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride (CAS: Not explicitly provided; referred to as OT-8511 in ) is a thiazole-based compound featuring a piperazine ring at the 2-position and an ethyl ester group at the 5-position of the thiazole core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLLIHDAJRJFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a multitude of effects. For instance, some thiazole derivatives have been found to inhibit DNA gyrase, leading to disruption of microbial cells.
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth.
Biological Activity
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride (CAS Number: 2411219-87-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride features a thiazole ring, which is known for its biological relevance. The structural formula can be represented as follows:
This compound has a molecular weight of approximately 314.24 g/mol and exhibits properties typical of thiazole derivatives, which often include antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that thiazole derivatives can exhibit potent anticancer activities. Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has shown promising results in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in Jurkat T-cells and A431 epidermoid carcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a study evaluating various thiazole derivatives, ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was found to inhibit the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
The mechanism through which ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate exerts its biological effects involves several pathways:
- Ferroptosis Induction : Recent studies suggest that thiazoles can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound's structure allows it to interact with cellular targets such as GPX4, leading to increased oxidative stress and subsequent cell death .
- Inhibition of Protein Kinases : Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and HER2. This inhibition leads to cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Study on Cancer Cell Lines
In a controlled study involving various cancer cell lines, ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was tested for its cytotoxic effects. The results indicated that the compound not only inhibited cell growth but also promoted apoptosis through the activation of caspase pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Several studies have explored the anticancer potential of thiazole derivatives. Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has demonstrated cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy.
- CNS Activity : The piperazine moiety is known for its influence on the central nervous system (CNS). Compounds containing this structure are being studied for their potential as anxiolytics and antidepressants .
Biochemical Interactions
The compound interacts with various biological systems, which can be categorized as follows:
- Enzyme Inhibition : Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways .
- Cellular Effects : This compound influences cellular processes such as apoptosis and proliferation by modulating key signaling pathways. Its effects on gene expression have also been documented .
Synthetic Methodologies
The synthesis of ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride typically involves several steps:
- Starting Materials : The synthesis begins with readily available thiazole derivatives and piperazine.
- Reaction Conditions : A common method involves the reaction of ethyl thioacetate with piperazine in the presence of a base under controlled conditions to yield the desired product .
- Optimization for Yield : Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while optimizing yield and purity .
Case Studies
Several case studies highlight the applications of ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride:
Comparison with Similar Compounds
Substituent Variations at the Thiazole 2-Position
- Piperazine (Target Compound) : The piperazine moiety introduces hydrogen-bonding capability and basicity. Its dihydrochloride form increases aqueous solubility, critical for drug delivery .
- Benzenepeptide Group : Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate () replaces piperazine with a benzenepeptide group, enhancing aromatic stacking interactions but reducing solubility due to hydrophobicity.
- Aryl Groups : Compounds like Ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Impurity XIII, ) and Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate () feature halogenated or functionalized aryl groups. These substituents increase lipophilicity and may improve membrane permeability but could limit solubility .
Substituent Variations at the Thiazole 4-Position
- Methyl Group : Present in Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate (), this group adds steric bulk without significantly affecting polarity.
- Methylsulfanyl Group : In Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 866136-39-2, ), the sulfur-containing group increases hydrophobicity and may influence redox activity .
Carboxylate Ester Modifications
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Thiazole Positions) | Molecular Weight | CAS Number | Purity | Key Properties |
|---|---|---|---|---|---|
| Target Compound (OT-8511) | 2-Piperazin-1-yl, 5-COOEt (dihydrochloride) | 313.25 (calc) | Not provided | 98% | High solubility, basicity |
| Ethyl 2-(benzenepeptide-5-yl)-4-methyl-... | 2-Benzenepeptide, 4-Me, 5-COOEt | Not provided | Not provided | Not provided | Aromatic interactions, hydrophobic |
| Ethyl 2-chloro-4-(trifluoromethyl)-... | 2-Cl, 4-CF3, 5-COOEt | 259.63 | 72850-52-3 | 95% | Electron-withdrawing, metabolic stability |
| Ethyl 2-(2,5-dichlorophenyl)-4-methyl-... | 2-(2,5-Cl2Ph), 4-Me, 5-COOEt | 316.2 | 2126163-30-0 | 95% | Lipophilic, potential antimicrobial |
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound’s dihydrochloride salt form enhances solubility in polar solvents (e.g., water or ethanol), critical for in vitro assays. Key properties include:
- Solubility : ~0.97 g/L in water at 25°C (similar to structurally related thiazole derivatives) .
- Melting Point : ~40°C (indicates stability at room temperature but may degrade under prolonged heating) .
- Density : 1.502 g/cm³, relevant for solvent layering in extraction protocols .
Methodological implications: Pre-solubilization in heated ethanol or DMSO is recommended for stock solutions. Stability studies should monitor thermal degradation above 40°C.
Q. How can synthesis routes for this compound be optimized to ensure high purity?
A common approach involves refluxing intermediates with hydrochloric acid in glacial acetic acid (e.g., 6N HCl at 75°C for 24 hours), followed by basification and ether extraction . Key steps:
- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted piperazine derivatives.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column, as described for structurally similar dihydrochloride salts .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is optimal:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : Apply Hirshfeld rigid-bond tests to validate the dihydrochloride counterion placement .
Example: For related piperazine-thiazole complexes, torsional angles between the piperazine and thiazole rings range from 15–30°, influencing conformational stability .
Q. What analytical strategies distinguish this compound from its synthetic impurities?
Impurity profiling requires orthogonal methods:
- LC-MS/MS : Detect trace intermediates (e.g., unreacted ethyl 2-chlorosulfonyl-thiazole derivatives) with MRM transitions (e.g., m/z 313 → 255 for piperazine cleavage) .
- NMR : ¹H-NMR (DMSO-d6) identifies residual solvents (e.g., acetic acid δ 2.08 ppm) and protonation states of the piperazine ring (δ 3.2–3.5 ppm for NH⁺) .
Q. How does the dihydrochloride salt affect pharmacological activity compared to the free base?
The salt form improves bioavailability by:
- Enhancing solubility in physiological buffers (critical for in vivo pharmacokinetics) .
- Stabilizing the protonated piperazine ring, which may increase receptor binding affinity (e.g., for serotonin or dopamine targets) .
Experimental validation: Compare IC₅₀ values in receptor-binding assays using both salt and free base forms under identical buffer conditions (pH 7.4).
Q. What computational methods predict the conformational flexibility of the piperazine-thiazole system?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model puckering amplitudes (q₂ ≈ 0.4–0.6 Å) and pseudorotation pathways in the piperazine ring .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water) to assess hydrogen-bonding interactions between the dihydrochloride counterions and thiazole carbonyl groups .
Data Contradictions and Resolution
- Solubility Discrepancies : reports "very slight solubility" (0.97 g/L), while similar dihydrochloride salts in show higher solubility. Resolution: Test solubility in buffered vs. pure water, as pH impacts ionization .
- Synthesis Routes : uses 24-hour reflux, while suggests shorter reaction times. Resolution: Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to optimize duration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
